3-Azepan-1-yl-2-methyl-propylamine

Description

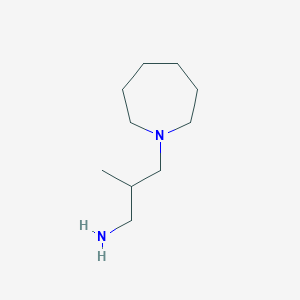

3-Azepan-1-yl-2-methyl-propylamine (CAS: 845885-85-0) is a branched aliphatic amine featuring a seven-membered azepane ring attached to a propylamine backbone with a methyl substituent. Its molecular formula is C₁₁H₂₄N₂, and it has a molecular weight of 184.327 g/mol . The compound is characterized by its secondary amine functionality and lipophilic azepane moiety, which influence its physicochemical properties, such as solubility and bioavailability.

The SMILES notation for the compound is CC(C)(CN)CN1CCCCCC1, highlighting the azepane ring (N1CCCCCC1) and the branched methyl-propylamine chain (CC(C)(CN)) .

Properties

IUPAC Name |

3-(azepan-1-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-10(8-11)9-12-6-4-2-3-5-7-12/h10H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGBREJXVGTQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CN1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Azepan-1-yl-2-methyl-propylamine involves several synthetic routes and reaction conditions. One common method is the recyclization of small and medium carbo-, oxa-, or azacyclanes . This method involves the expansion of smaller rings to form the seven-membered azepine ring. Another approach is the multicomponent heterocyclization reaction, which allows for the preparation of various compounds with azepine scaffolds . These methods are often employed in industrial production due to their efficiency and scalability.

Chemical Reactions Analysis

3-Azepan-1-yl-2-methyl-propylamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

3-Azepan-1-yl-2-methyl-propylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in proteomics research to study protein interactions and functions . In medicine, the compound has potential therapeutic applications due to its unique chemical structure and properties. Additionally, it is used in various industrial processes, including the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Azepan-1-yl-2-methyl-propylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved . Further research is needed to fully elucidate the detailed mechanism of action of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-Azepan-1-yl-2-methyl-propylamine, we compare it to analogous azepane- and amine-containing compounds (Table 1).

Table 1: Key Properties of this compound and Analogues

Structural and Functional Differences

- Amine vs. Similarly, 3-Azepan-1-ylpropanoic acid (CAS 730996-05-1) features a carboxylic acid group (-COOH), increasing polarity and acidity (pKa ~4-5), making it suitable for pH-dependent interactions in drug design .

- Branched vs.

Aldehyde Functionality :

3-Azepan-1-yl-2,2-dimethylpropanal (CAS 842971-09-9) contains an aldehyde group (-CHO), enabling use in reductive amination reactions, whereas the primary amine in this compound is more nucleophilic .

Physicochemical Properties

Lipophilicity :

The azepane ring contributes to higher lipophilicity (logP ~2.5-3.0) compared to smaller cyclic amines (e.g., piperidine derivatives). This property may enhance blood-brain barrier permeability, as seen in related compounds like 1-(azepan-1-yl)-3-methylbutan-2-amine (CAS 1021147-07-8) .- Solubility: The primary amine group in this compound improves aqueous solubility (~10-20 mg/mL) relative to its aldehyde counterpart (CAS 842971-09-9), which is less soluble due to nonpolar aliphatic chains .

Biological Activity

3-Azepan-1-yl-2-methyl-propylamine, a compound with the molecular formula CHN and a molecular weight of 170.3 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic routes for this compound are not extensively documented, general methods for synthesizing similar amines often include:

- Starting Materials : 2-methylpropylamine and azepane derivatives.

- Reagents : Commonly used reagents may include strong bases and solvents such as dimethyl sulfoxide (DMSO).

- Reaction Conditions : The reactions are usually conducted under inert atmospheres at elevated temperatures to facilitate effective amine formation.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the azepane ring structure allows for significant conformational flexibility, which may enhance binding affinity to specific receptors or enzymes.

Pharmacological Studies

Recent studies have indicated that compounds with similar structural motifs exhibit diverse pharmacological properties, including:

- Cytotoxicity : Preliminary evaluations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, similar to findings in related compounds such as β-aryl-β-mercapto ketones which showed significant activity against MCF-7 breast cancer cells .

Data Table: Biological Activity Summary

Case Studies

- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of synthesized compounds with similar structures, it was found that introducing tertiary amine groups enhanced the cytotoxic effects significantly on MCF-7 cells compared to controls like Tamoxifen . This suggests that this compound may possess similar properties warranting further investigation.

- Monoamine Oxidase Inhibition : Preliminary studies on related compounds have shown promising results in inhibiting MAO-A, which is crucial for neurotransmitter metabolism. The selectivity observed in these compounds could indicate a potential therapeutic application for this compound in neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.